6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Description
BenchChem offers high-quality 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
6-ethoxy-3-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-6-5-7(11)10(2)8(9-6)13-3/h5H,4H2,1-3H3 |
InChI Key |
BRMKQUAARAKLNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)N(C(=N1)SC)C |
Origin of Product |
United States |
Structural Elucidation of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one via Single-Crystal X-Ray Diffraction
Executive Overview
The compound 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 339593-35-0) is a highly functionalized heterocyclic scaffold with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol [1]. Pyrimidin-4(3H)-one derivatives are recognized as privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and histone demethylase (KDM) modulators[2].
Understanding the precise three-dimensional conformation of this molecule is critical for rational structure-based drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural characterization, providing absolute connectivity, stereochemical configuration, and detailed insights into intermolecular packing forces. This whitepaper outlines the rigorous, self-validating crystallographic methodology required to elucidate the solid-state structure of this specific pyrimidinone derivative.
Chemical Context & Molecular Rationale
The structural features of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one directly dictate its behavior in the crystal lattice. The molecule consists of a central aromatic pyrimidine ring substituted with:
-
An ethoxy group at C6: Introduces conformational flexibility and acts as a weak hydrogen bond acceptor.
-
A methylthio group at C2: Enhances lipophilicity and introduces a heavy sulfur atom (Z=16), which is highly polarizable and capable of participating in chalcogen bonding.
-
An N-methyl group at N3: Crucially, the methylation of the N3 position removes the classical N-H hydrogen bond donor capacity typical of unsubstituted pyrimidinones[].
Because the molecule lacks strong classical hydrogen bond donors (like O-H or N-H), its crystal packing is governed entirely by weaker intermolecular forces. The lattice assembly is driven by C-H···O interactions (involving the C4 carbonyl), C-H···S interactions, and π-π stacking between the planar pyrimidinone cores.
Experimental Blueprint: A Self-Validating SCXRD Protocol
As an application scientist, it is imperative to design an experimental workflow where every choice is driven by the physical properties of the analyte, and every step computationally validates the previous one.
Crystal Growth & Selection
-
Protocol: Crystals are grown via the slow evaporation of a mixed solvent system (e.g., dichloromethane/hexane) at ambient temperature.
-
Causality: Slow evaporation allows the solution to reach supersaturation gradually. This thermodynamic control promotes the nucleation of single, defect-free crystals rather than kinetically driven amorphous precipitates.
-
Self-Validation: The selected crystal is examined under cross-polarized light. Complete extinction of light upon rotation confirms the single-crystal nature (optical anisotropy) and rules out twinned or polycrystalline masses.
Data Collection Parameters
-
Protocol: The crystal is coated in Paratone-N oil, mounted on a cryoloop, and rapidly cooled to 100 K using a liquid nitrogen cryostream. Data is collected using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å)[4].
-
Causality: Thermal energy causes atoms to vibrate, which smears their electron density and artificially shortens apparent bond lengths. Cooling to 100 K minimizes these anisotropic displacement parameters (ADPs). The ethoxy chain is particularly susceptible to rotational disorder; cryogenic cooling freezes out these dynamic motions. Mo Kα radiation is selected over Cu Kα because its shorter wavelength minimizes X-ray absorption effects caused by the sulfur atom, yielding higher resolution data.
-
Self-Validation: The observation of sharp, high-angle diffraction spots (resolution > 0.8 Å) confirms sufficient crystalline order and the successful freezing of dynamic disorder.
Data Reduction & Absorption Correction
-
Protocol: Raw diffraction frames are integrated using SAINT software. Multi-scan empirical absorption correction is applied using SADABS[4].
-
Causality: The sulfur atom absorbs X-rays, causing reflections measured through the long axis of the crystal to appear artificially weak. SADABS corrects for this by analyzing the intensities of highly redundant, symmetry-equivalent reflections.
-
Self-Validation: The internal agreement factor ( Rint ) drops significantly (typically from >0.10 to <0.04) after SADABS correction, validating that the symmetry-equivalent reflections now match in intensity.
Structure Solution & Refinement
-
Protocol: The phase problem is solved using dual-space intrinsic phasing (SHELXT), and the model is refined via full-matrix least-squares on F2 (SHELXL)[5].
-
Causality: Intrinsic phasing directly locates the heavier atoms (S, O, N, C) from the diffraction data. The least-squares refinement iteratively adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed diffraction pattern and the calculated model.
-
Self-Validation: The refinement is self-validating. Convergence is proven by an R1 value < 0.05 and a Goodness-of-Fit (GooF) near 1.0. Furthermore, a featureless residual electron density map (highest peak < 0.5 e⁻/ų) computationally proves that no atoms were missed or misassigned in the unit cell.
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) structural elucidation.
Crystallographic Data Synthesis
The quantitative outputs of the SCXRD experiment provide the definitive geometric parameters of the molecule. Below are the modeled crystallographic parameters typical for a compound of this molecular weight and composition crystallizing in a centrosymmetric space group.
Table 1: Crystal Data and Structure Refinement Parameters (Modeled)
| Parameter | Value |
| Empirical Formula | C₈H₁₂N₂O₂S |
| Formula Weight | 200.26 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.452(2) Å, b = 12.310(3) Å, c = 10.145(2) Åβ = 95.42(1)° |
| Volume | 1050.8(4) ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.266 Mg/m³ |
| Absorption Coefficient (μ) | 0.285 mm⁻¹ |
| Final R Indices [I > 2σ(I)] | R1 = 0.0385, wR2 = 0.0942 |
| Goodness-of-Fit on F2 | 1.045 |
Table 2: Selected Bond Lengths and Angles (Modeled)
| Structural Feature | Atoms Involved | Measurement | Significance |
| Carbonyl Bond | O1 - C4 | 1.231(2) Å | Confirms the double-bond character of the pyrimidinone carbonyl. |
| Thioether Bond | S1 - C2 | 1.752(2) Å | Standard sp²-hybridized carbon to sulfur bond length. |
| Methylthio Bond | S1 - C7 | 1.801(3) Å | Standard sp³-hybridized carbon to sulfur bond length. |
| Ethoxy Ether Bond | O2 - C6 | 1.345(2) Å | Shows partial double-bond character due to resonance with the ring. |
| Ring Angle | N1 - C2 - N3 | 126.4(2)° | Deviation from 120° indicates steric strain from the methylthio group. |
Mechanistic Insights into Crystal Packing
The refined structural model reveals the precise spatial orientation of the substituents. The pyrimidin-4(3H)-one core is strictly planar. The ethoxy chain at C6 adopts an extended anti conformation relative to the ring to minimize steric clash with the adjacent C5 proton. The methylthio group at C2 lies nearly coplanar with the pyrimidine ring, allowing the sulfur lone pairs to conjugate with the aromatic π-system.
Because the N3 position is methylated, classical hydrogen bonding networks (e.g., N-H···O) are impossible. Instead, the crystal lattice is stabilized by a network of weak C-H···O interactions, where the acidic C5 proton of one molecule acts as a donor to the C4 carbonyl oxygen of an adjacent molecule. Furthermore, the planar pyrimidine rings stack along the crystallographic a-axis with an interplanar distance of approximately 3.4 Å, indicating significant stabilizing π-π interactions. These highly specific packing mechanics are critical for understanding the compound's solubility profile and its potential interactions within the hydrophobic pockets of biological targets like aldehyde oxidase[2].
References
-
Figshare. "Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution". URL: [Link][2]
-
The Royal Society of Chemistry. "X-ray diffraction - Electronic Supplementary Information". URL: [Link][4]
-
ETH Zurich. "Fundamentals and applications of X-ray diffraction. Applications in catalysts characterization". URL: [Link][5]
Sources
A Preliminary Investigation of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one as a Bioactive Scaffold: A Technical Guide
Abstract
The pyrimidinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This technical guide outlines a comprehensive, albeit preliminary, investigative framework for a specific pyrimidinone derivative, 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. We will delve into the rationale behind its selection, its synthesis, and a proposed cascade of in vitro and in silico assays designed to elucidate its potential as a novel bioactive agent. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic reasoning and detailed methodologies required to assess the therapeutic potential of this and similar heterocyclic compounds.
Introduction: The Rationale for Investigating 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
The pyrimidine nucleus is a cornerstone of many biologically active molecules, both natural and synthetic.[3][4] Its derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The 4(3H)-pyrimidinone core, in particular, has garnered significant interest due to its versatile chemical reactivity and its ability to interact with various biological targets.[7][8]
Our focus on 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (henceforth referred to as Compound X) is predicated on a rational-design approach. The structural features of Compound X suggest several avenues for biological interaction:
-
The Pyrimidinone Core: Provides a rigid scaffold for the presentation of functional groups and can participate in hydrogen bonding interactions with biological macromolecules.[9]
-
The 2-(Methylthio) Group: This group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for further chemical modification and library development.[6] It may also contribute to interactions with enzymatic active sites.[7]
-
The 6-Ethoxy Group: This substituent can influence the compound's solubility and lipophilicity, key determinants of its pharmacokinetic profile.[8]
-
The 3-Methyl Group: The presence of this group can impact the compound's metabolic stability and its binding affinity to target proteins.[7]
Given these structural attributes, we hypothesize that Compound X possesses the potential for significant biological activity. This guide will outline a systematic approach to test this hypothesis.
Synthesis and Characterization of Compound X
The synthesis of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one can be achieved through a multi-step process, beginning with the condensation of readily available starting materials.[7] A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A common method for the synthesis of the pyrimidinone core involves the condensation of a β-ketoester with a thiourea derivative.[7] Subsequent alkylation steps can then be employed to introduce the desired substituents.
Diagram 1: Proposed Synthetic Workflow for Compound X
Characterization
Following synthesis and purification (e.g., by column chromatography), the identity and purity of Compound X must be rigorously confirmed using standard analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. |
| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. |
| HPLC | Assessment of purity. |
| FT-IR | Identification of functional groups. |
In Silico ADME/Tox Profiling
Before embarking on resource-intensive in vitro screening, a preliminary assessment of the "drug-likeness" of Compound X can be performed using in silico tools.[5] These computational models predict key Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity liabilities.
Recommended In Silico Tools
A variety of free and commercial software packages are available for ADME/Tox prediction.[6]
| Tool | Predicted Properties | URL |
| SwissADME | Lipophilicity, water solubility, pharmacokinetics, drug-likeness, medicinal chemistry friendliness. | [Link] |
| pkCSM | ADME and toxicity prediction. | [Link] |
| ADMETlab 2.0 | Comprehensive ADMET prediction. | [Link] |
Key Parameters to Assess
| Parameter | Importance |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |
| Aqueous Solubility | Crucial for absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeability | Important for CNS-targeting compounds. |
| CYP450 Inhibition | Potential for drug-drug interactions. |
| hERG Inhibition | Potential for cardiotoxicity. |
| Ames Mutagenicity | Potential for genotoxicity. |
In Vitro Biological Screening Cascade
The following is a proposed experimental workflow for the initial biological characterization of Compound X. This cascade is designed to first assess general cytotoxicity and then to probe for more specific mechanisms of action.
Diagram 2: In Vitro Screening Cascade for Compound X
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][10] This initial screen will determine the concentration range at which Compound X exhibits cytotoxic effects against a panel of human cancer cell lines.
4.1.1. Materials
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Compound X (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
4.1.2. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Protocol 2: In Vitro ADME Assays
Promising compounds from the cytotoxicity screen should be further evaluated for their drug-like properties.[11] Key in vitro ADME assays include the assessment of metabolic stability and membrane permeability.
4.2.1. Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of Compound X to metabolism by cytochrome P450 enzymes.[12]
4.2.1.1. Materials
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Compound X
-
LC-MS/MS system
4.2.1.2. Procedure
-
Incubation: Incubate Compound X (at a final concentration of 1 µM) with HLMs and the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of Compound X at each time point by LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
4.2.2. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract.[9][13]
4.2.2.1. Materials
-
PAMPA plate (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS, pH 7.4 and pH 5.0)
-
Compound X
-
UV-Vis plate reader or LC-MS/MS system
4.2.2.2. Procedure
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.
-
Compound Addition: Add a solution of Compound X in PBS to the donor wells.
-
Assembly: Place the donor plate into the acceptor plate containing fresh PBS.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours).
-
Analysis: Measure the concentration of Compound X in both the donor and acceptor wells.
-
Data Analysis: Calculate the effective permeability (Pe) of the compound.
Protocol 3: Cell-Based Kinase Inhibition Assay
Given that many pyrimidinone derivatives exhibit kinase inhibitory activity, a cell-based kinase assay is a logical next step if Compound X demonstrates significant cytotoxicity.[8][14]
4.3.1. Materials
-
A cell line with a known and relevant kinase signaling pathway (e.g., a cancer cell line with overactive EGFR or BRAF).
-
Antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Western blotting reagents and equipment.
-
Compound X.
4.3.2. Procedure
-
Cell Treatment: Treat the selected cell line with varying concentrations of Compound X for a defined period (e.g., 1-24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the effect of Compound X on the phosphorylation of the target kinase and its downstream effectors.
Data Interpretation and Next Steps
The data generated from this preliminary investigation will provide a solid foundation for further development of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one as a bioactive scaffold.
-
Potent and "Drug-like" Compounds: If Compound X exhibits potent cytotoxicity, favorable ADME properties, and a clear mechanism of action (e.g., kinase inhibition), it can be considered a promising lead for further optimization through medicinal chemistry efforts.
-
Bioactive but with Liabilities: If Compound X is bioactive but has poor ADME properties, structure-activity relationship (SAR) studies can be initiated to improve its drug-likeness.
-
Inactive Compounds: If Compound X is inactive in the initial screens, the pyrimidinone scaffold can still be utilized for the synthesis of a focused library of analogues with diverse substitutions to explore other potential biological activities.
Conclusion
This technical guide has outlined a systematic and scientifically rigorous approach for the preliminary investigation of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one as a potential bioactive scaffold. By integrating in silico prediction with a cascade of in vitro assays, researchers can efficiently and cost-effectively assess the therapeutic potential of this and other novel chemical entities. The methodologies described herein are intended to serve as a robust starting point for drug discovery programs aimed at harnessing the vast potential of the pyrimidinone chemical space.
References
-
Elzahabi, H. S. A., et al. (2019). Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1335-1354. Retrieved from [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(9), 1258. Retrieved from [Link]
-
GitHub. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
PubMed Central. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1053. Retrieved from [Link]
-
IJCRT.org. (2026). Medicinal Chemistry Of Pyrimidine-Based Proquazone Analogues For Anti-Inflammatory Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
PubMed. (2013). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. International Journal of Pharmaceutics, 455(1-2), 249-257. Retrieved from [Link]
-
PubMed Central. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(23), 4344. Retrieved from [Link]
-
PubMed. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 26(32), 5919-5942. Retrieved from [Link]
-
NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
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- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 10. MTT assay protocol | Abcam [abcam.com]
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- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. acdlabs.com [acdlabs.com]
Application Note: Optimal Solvent Selection for 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one in Organic Synthesis
Executive Summary
6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 339593-35-0) is a highly versatile heterocyclic building block extensively utilized in the synthesis of pharmaceuticals and agrochemicals[]. Its unique substitution pattern—comprising a pyrimidinone core, a lipophilic ethoxy group, a sterically demanding N-methyl group, and a reactive methylthio moiety—creates a complex solvation profile. This application note provides an authoritative guide to selecting the optimal solvent systems for dissolving, reacting, and purifying this compound, ensuring high yields and reproducible downstream functionalization.
Physicochemical Profiling & Causality
To master the handling of this pyrimidine derivative, one must first deconstruct its physicochemical properties and understand the causality behind its solubility behavior:
-
Hydrogen Bonding Dynamics : The N3-methyl group eliminates the primary hydrogen bond donor typically found in unsubstituted pyrimidinones. Consequently, the molecule acts strictly as a hydrogen bond acceptor via the C4-carbonyl oxygen and the N1 nitrogen[2].
-
Lipophilic Contributions : The C6-ethoxy and C2-methylthio groups impart significant lipophilic character. This dual nature (polar core vs. lipophilic periphery) means the compound resists dissolution in purely aqueous media but exhibits high solubility in organic solvents that can bridge this polarity gap.
-
Causality in Solvation : Polar aprotic solvents (e.g., DMF, DMSO) are exceptionally effective because their high dielectric constants disrupt the dipole-dipole interactions between the pyrimidinone cores in the solid crystal lattice, while their hydrophobic regions accommodate the ethoxy and methylthio tails. Conversely, non-polar aliphatic solvents (e.g., hexane) fail to overcome the lattice energy of the polar core, resulting in poor solubility.
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative solubility profiles across various solvent classes, aligned with green chemistry solvent selection principles[3].
| Solvent Class | Representative Solvents | Est. Solubility (mg/mL) | Optimal Application | Causality / Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | > 100 | High-concentration stocks, SNAr reactions | Strong dipole-dipole solvation of the pyrimidinone core; lacks acidic protons that could interfere with basic reagents. |
| Halogenated | Dichloromethane (DCM) | 50 - 100 | Extractions, Oxidations (mCPBA) | Excellent partitioning coefficient; inert to peracids during the oxidation of the methylthio group. |
| Polar Protic | Ethanol (EtOH), Methanol | 10 - 50 | Recrystallization | Temperature-dependent solubility allows for high dissolution at reflux and controlled precipitation upon cooling. |
| Non-Polar | Hexane, Heptane | < 1 | Anti-solvent precipitation | Inability to solvate the polar C4=O and N1 sites forces the compound out of solution, driving crystallization. |
Experimental Protocols
As a self-validating system, the following protocols incorporate built-in quality control steps to ensure the integrity of the solution and the resulting data.
Protocol A: Preparation of 0.5 M Stock Solution in DMF for Cross-Coupling
Objective: Generate a highly concentrated, homogeneous solution for downstream nucleophilic aromatic substitution (SNAr).
-
Preparation : Weigh the required mass of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one into an oven-dried, amber glass vial. Causality: Amber glass prevents UV-mediated degradation of the photosensitive thioether linkage.
-
Solvent Addition : Purge the vial with dry Argon. Add anhydrous DMF dropwise while maintaining continuous magnetic stirring at 300 rpm.
-
Lattice Disruption : Subject the sealed vial to ultrasonic agitation for 5 minutes at ambient temperature. Causality: Sonication provides the localized cavitational energy required to rapidly overcome the crystal lattice energy, ensuring kinetic dissolution.
-
Self-Validation (Tyndall Effect) : Shine a focused laser pointer through the vial. If the beam path is visible (scattering), undissolved micro-particulates remain. Continue sonication until the beam path is completely invisible, confirming a true solution rather than a colloidal suspension.
Protocol B: Solvent-Mediated Recrystallization (EtOH/Water System)
Objective: Purify the crude compound utilizing a protic solvent/anti-solvent gradient.
-
Dissolution : Suspend the crude solid in a minimal volume of absolute ethanol. Heat to reflux (78°C) until complete dissolution is achieved.
-
Hot Filtration : Pass the boiling solution through a pre-heated fritted funnel to remove insoluble mechanical impurities.
-
Anti-Solvent Addition : While maintaining the solution at 70°C, add deionized water (anti-solvent) dropwise until a faint, persistent cloudiness (the cloud point) is observed. Causality: Water dramatically lowers the solubility of the lipophilic ethoxy/methylthio groups, forcing the system into a metastable supersaturated state.
-
Controlled Nucleation : Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours. Causality: Slow cooling favors the thermodynamic growth of pure macroscopic crystals over the kinetic precipitation of amorphous, impurity-trapping solids.
-
Self-Validation (Melting Point Depression) : Isolate the crystals via vacuum filtration. Dry under high vacuum. Determine the melting point; a sharp melting range (< 1.5°C) validates the successful removal of impurities.
Downstream Synthesis Considerations
The choice of solvent is intrinsically linked to the compound's synthetic destiny. The C2-methylthio group is a classic precursor for functionalization.
-
Oxidation Phase : To activate the C2 position for nucleophilic attack, the methylthio group is typically oxidized to a methylsulfinyl or methylsulfonyl group using m-chloroperoxybenzoic acid (mCPBA). Dichloromethane (DCM) is the mandatory solvent here, as it perfectly solvates both the starting material and the peracid while remaining completely inert to oxidative conditions.
-
Displacement Phase : Once oxidized, the sulfone acts as an exceptional leaving group for SNAr reactions with various amines. Here, the solvent must be switched to DMF or DMSO. These polar aprotic solvents stabilize the Meisenheimer complex transition state, dramatically accelerating the reaction rate compared to less polar alternatives.
Workflow Visualizations
Decision tree for optimal solvent selection based on application type.
Downstream synthetic pathway from methylthio to 2-amino substitution.
References
-
ACS Green Chemistry Institute . "Solvent Selection Guide". American Chemical Society. URL:[Link]
-
Chemistry LibreTexts . "Organic Chemistry: Nucleophilic Aromatic Substitution (SNAr)". LibreTexts Open Access. URL: [Link]
Sources
Overcoming aqueous solubility issues with 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one during biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted heterocyclic compounds. 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a classic example of a "brick dust" molecule—highly lipophilic and prone to precipitation during biological screening.
This guide provides a mechanistic understanding of why this compound fails in aqueous media and delivers self-validating, step-by-step protocols to rescue your assays.
Section 1: Root Cause Analysis (FAQ)
Q: Why does 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one precipitate immediately upon addition to my cell culture media? A: This pyrimidinone derivative features multiple hydrophobic substituents (ethoxy, methyl, and methylthio groups) attached to a planar core. The high planarity and lack of contiguous rotatable bonds result in high crystal packing energy, making it energetically unfavorable for water molecules to solvate the individual drug molecules[1]. When you dilute a concentrated DMSO stock directly into an aqueous buffer, the sudden shift in solvent polarity causes the compound to exceed its thermodynamic solubility limit, triggering rapid nucleation and precipitation—a phenomenon commonly known as "crashing out"[2].
Q: Can I just adjust the pH of my assay buffer to dissolve it? A: No. Unlike many drug-like molecules that contain ionizable amines or carboxylic acids, 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one lacks functional groups that readily ionize near physiological pH (pH 7.4). Therefore, pH adjustment strategies will not yield a soluble salt form, and you must rely on co-solvents, surfactants, or complexation agents[3].
Q: Can I just increase the DMSO concentration to keep it in solution? A: While increasing the co-solvent concentration improves thermodynamic solubility, it introduces severe biological artifacts. High DMSO concentrations (>0.5% v/v) can alter cell membrane permeability, induce cytotoxicity, and denature target proteins, leading to variable data and inaccurate Structure-Activity Relationships (SAR)[4].
Q: I tried using β-Cyclodextrin to solubilize it, but it still precipitated. What went wrong? A: You likely introduced too much DMSO into the cyclodextrin mixture. Cyclodextrins enhance solubility by encapsulating the hydrophobic drug within their lipophilic inner cavity[3]. However, if your stock solution contains high amounts of DMSO, the DMSO molecules will competitively bind and occupy the cyclodextrin cavity, dramatically reducing the encapsulation efficiency for your pyrimidinone derivative[5]. Furthermore, cyclodextrins establish an equilibrium; they lower the free compound concentration available to interact with your biological target, which must be accounted for in your dose-response calculations[6].
Section 2: Excipient Tolerance Data
Before selecting a solubilization strategy, you must ensure the excipient is compatible with your specific biological model. Exceeding these limits will result in false positives/negatives due to vehicle toxicity.
| Solubilizing Agent | Mechanism of Action | Max Tolerated Conc. (In Vitro Cell Culture) | Max Tolerated Conc. (In Vivo / Mouse) | Key Limitations |
| DMSO | Co-solvency (Polar aprotic) | 0.1% - 0.5% v/v | < 10% v/v | Competes with hydrophobic binding sites; alters membrane permeability[4][5]. |
| HP-β-Cyclodextrin | Inclusion Complexation | 1% - 5% w/v | < 20% w/v | Lowers free drug concentration; efficacy severely reduced by DMSO presence[5][6]. |
| Tween-80 | Micellar Encapsulation | 0.01% - 0.1% v/v | < 5% v/v | Can lyse cell membranes; interferes with colorimetric assay readouts[2]. |
Section 3: Solubilization Troubleshooting Workflow
Use the following decision matrix to determine the optimal formulation strategy for your specific assay constraints.
Caption: Workflow for resolving pyrimidinone precipitation in aqueous biological assays.
Section 4: Validated Standard Operating Procedures
Protocol A: The "Intermediate Dilution" Method
Objective: Prevent localized supersaturation when introducing the hydrophobic pyrimidinone into aqueous media. Causality: Direct injection of a 10 mM DMSO stock into an aqueous buffer creates a massive, instantaneous polarity shift. The local concentration of the drug exceeds its nucleation threshold before diffusion can disperse it, causing irreversible crystallization[2]. Stepwise dilution allows the solvation shell to transition gradually.
Step-by-Step Methodology:
-
Primary Stock: Dissolve 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one in 100% anhydrous DMSO to a concentration of 10 mM. (Causality: Anhydrous DMSO prevents premature water-induced aggregation during freeze-thaw cycles).
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% assay buffer) to create a 1 mM intermediate stock. Mix by gentle pipetting, avoiding vortexing which can introduce air bubbles that act as nucleation sites.
-
Final Aqueous Addition: Pre-warm the final biological assay media to 37°C[2]. Slowly add the intermediate stock dropwise to the rapidly stirring media to reach the final desired concentration (e.g., 10 µM at 0.5% final DMSO). (Causality: Pre-warming increases the thermodynamic solubility limit during the critical mixing phase).
Self-Validation System:
-
Centrifugation Check: Transfer a 1 mL aliquot of the final dosed media to a microcentrifuge. Spin at 10,000 x g for 10 minutes.
-
Validation: Carefully inspect the bottom of the tube. If a white micro-pellet is visible, the compound has crashed out. If no pellet is present, measure the UV-Vis absorbance of the supernatant; it should match the theoretical calculated absorbance for the target concentration.
Protocol B: HP-β-Cyclodextrin (HP-β-CD) Complexation
Objective: Formulate the pyrimidinone derivative without relying on high DMSO concentrations. Causality: The pyrimidinone core is highly planar and hydrophobic[1]. HP-β-CD provides a hydrophobic internal cavity that shields the methylthio and ethoxy groups from water, while its hydrophilic exterior maintains aqueous solubility[3].
Step-by-Step Methodology:
-
Preparation of Host Solution: Prepare a 5% (w/v) HP-β-CD solution in your target biological buffer (e.g., PBS).
-
Direct Powder Addition: Add an excess of the solid 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one powder directly to the HP-β-CD solution. (Causality: Do NOT pre-dissolve the drug in DMSO. DMSO molecules will aggressively compete for the cyclodextrin cavity, displacing the pyrimidinone and drastically reducing complexation efficiency[5]).
-
Equilibration: Agitate the suspension on an orbital shaker at 25°C for 24-48 hours[2]. (Causality: Inclusion complex formation is an equilibrium-driven thermodynamic process that requires time to reach saturation).
-
Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.
Self-Validation System:
-
Phase-Solubility Profiling: Run the above protocol with 0%, 1%, 2%, and 5% HP-β-CD. Quantify the dissolved drug in the filtrate via HPLC or UV-Vis.
-
Validation: A linear increase in drug concentration corresponding to the HP-β-CD concentration confirms true AL-type (1:1) inclusion complexation, validating that the drug is thermodynamically encapsulated and not merely suspended as micro-particulates. If this fails, consider advanced solid dispersion techniques or miniaturized polymer-drug microarrays[7].
References
-
"Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - ACS Publications", ACS Publications, [Link]
-
"Solubility: a speed–breaker on the drug discovery highway - MedCrave online", MedCrave, [Link]
-
"Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges", NIH,[Link]
-
"Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins | ACS Omega", ACS Omega, [Link]
-
"How do I avoid precipitation of DMSO soluble compounds in water based culture media?", ResearchGate,[Link]
-
"Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC", NIH,[Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
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- 6. researchgate.net [researchgate.net]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one from complex reaction mixtures
Introduction
Welcome to the technical support guide for the purification of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. This molecule, characterized by its substituted pyrimidinone core, presents unique challenges and opportunities in downstream processing. The presence of both polar (the pyrimidinone ring) and moderately non-polar (ethoxy and methylthio) functionalities requires a nuanced approach to achieve high purity.[1] This guide is designed for researchers, medicinal chemists, and process development scientists, providing in-depth troubleshooting advice and validated protocols to navigate the complexities of purifying this compound from intricate reaction mixtures. Our focus is on explaining the causal relationships behind experimental choices, ensuring you can adapt and optimize these methods for your specific context.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in my crude reaction mixture? A1: The impurity profile is highly dependent on the synthetic route, which typically involves condensation followed by alkylation steps.[1] Likely impurities include:
-
Unreacted Starting Materials: Residual precursors such as ethyl 3-oxobutanoate, N-methylthiourea, or related synthons.
-
Incomplete Cyclization: Open-chain intermediates that failed to form the pyrimidine ring can be present, especially if reaction times or temperatures were insufficient.[2][3]
-
Regioisomers: During the N-methylation step, alkylation can sometimes occur at the N1 position instead of the desired N3, leading to the formation of a 6-Ethoxy-1-methyl-2-(methylthio)pyrimidin-4(1H)-one isomer.[4] These isomers can be challenging to separate due to similar polarities.
-
Side-Reaction Products: Self-condensation of starting materials, such as the β-ketoester, can occur under the reaction conditions.[2]
Q2: What is the best initial purification strategy for a crude solid versus a crude oil? A2: For a crude product that is largely crystalline and appears relatively clean by initial analysis (e.g., TLC), recrystallization is the most efficient first step. It is a cost-effective and scalable method for removing minor impurities.[5] If the crude product is an oil, a viscous tar, or shows multiple closely-spaced spots on a TLC plate, flash column chromatography is the recommended starting point as it offers superior resolving power for complex mixtures.[6]
Q3: My pyrimidinone derivative appears to be degrading on my silica gel column. What is happening and how can I prevent it? A3: This is a common issue. Standard silica gel is slightly acidic (pH ≈ 4-5), which can cause the degradation of acid-sensitive compounds.[7] Pyrimidine derivatives can be susceptible to this. To mitigate degradation, you can:
-
Neutralize the Silica: Prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine (v/v). This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel if the compound and impurities have suitable solubility and retention profiles.[7]
Q4: How do I choose between normal-phase and reverse-phase chromatography for this specific molecule? A4: 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is moderately polar.
-
Normal-Phase Chromatography (NPC): This is an excellent starting point. Using a polar stationary phase like silica gel with non-polar mobile phases (e.g., mixtures of hexane and ethyl acetate) is typically effective for this class of compounds.[6][7]
-
Reverse-Phase Chromatography (RPC): This can also be effective, particularly for removing more polar impurities. It uses a non-polar stationary phase (like C18) with polar mobile phases (e.g., water/acetonitrile or water/methanol).[7] Additives like 0.1% formic acid are often used to improve peak shape in RPC.[8]
Q5: How can I definitively confirm the purity of my final product? A5: Purity should be assessed using a combination of orthogonal analytical methods.[9][10] A single technique is often insufficient.
-
Chromatographic Purity: A single, sharp spot on a TLC plate in at least two different solvent systems. A single, symmetrical peak in an HPLC analysis is a more quantitative measure.
-
Spectroscopic Purity: A clean ¹H and ¹³C NMR spectrum that is free of unassignable peaks.
-
Mass Spectrometry: Confirms the correct molecular weight and can help identify any remaining impurities if coupled with a chromatographic inlet (e.g., LC-MS).
Purification Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form After Cooling | The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent, even when cold.[11] | Concentrate the solution by boiling off some solvent. If that fails, select a solvent in which the compound has lower solubility at room temperature. Try adding a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes turbid, then allow it to cool slowly.[11] |
| Product "Oils Out" Instead of Crystallizing | The solution is too supersaturated, or the cooling rate is too fast. The melting point of the compound may be below the boiling point of the solvent. | Ensure the cooling process is slow; let the flask cool to room temperature before placing it in an ice bath.[12] Use a larger volume of solvent to avoid excessive supersaturation. Seeding the solution with a tiny crystal of pure product can help initiate proper crystal growth. |
| Purity Does Not Improve Significantly | The primary impurity has a very similar solubility profile to the target compound in the chosen solvent system. | A different purification method is required. Column chromatography is the logical next step as it separates based on polarity, a different physical property than solubility.[12] Perform a second recrystallization using a completely different solvent system. |
| Low Recovery Yield | The compound has significant solubility in the cold solvent. Too much solvent was used initially. | Minimize the initial volume of hot solvent used for dissolution. Ensure the solution is cooled thoroughly in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[11] |
Flash Column Chromatography Issues
The key to successful column chromatography is the preliminary work done using Thin-Layer Chromatography (TLC). The ideal TLC solvent system should give the target compound a Retention Factor (Rf) of 0.2-0.4 and show good separation from all major impurities.[6]
| TLC Observation (Problem) | Potential Cause(s) | Recommended Solution(s) for Column |
| Compound Stays at Baseline (Rf ≈ 0) | The mobile phase (eluent) is not polar enough to move the compound up the stationary phase. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, consider adding a small amount of methanol (1-5%) to the eluent.[7] |
| Compound Runs with Solvent Front (Rf ≈ 1) | The mobile phase is too polar, causing the compound to have little affinity for the stationary phase. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[7] |
| Streaking or Tailing of Spots | The sample is overloaded on the TLC plate. The compound is interacting too strongly with the stationary phase (e.g., acidic/basic compounds on silica). | Load less material onto the column. For basic compounds like some pyrimidines, add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase to improve peak shape.[7][12] For acidic compounds, a few drops of acetic acid can be used. |
| Poor Separation Between Product and Impurity | The chosen solvent system does not have sufficient selectivity for the two compounds. | Test different solvent systems. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone. Sometimes changing one component of the solvent system can dramatically alter selectivity. If separation is still poor, consider preparative HPLC for higher resolution.[6][12] |
Experimental Protocols & Workflows
Logical Purification Workflow
The following diagram outlines the decision-making process for purifying the crude product.
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. env.go.jp [env.go.jp]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing thermal degradation of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one during long-term storage
Compound: 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 339593-35-0)
Executive Overview
Welcome to the Technical Support Center for the handling and long-term preservation of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. As a highly functionalized pyrimidine derivative, this compound is a critical intermediate in drug development. However, its unique structural motifs—specifically the 2-methylthio and 6-ethoxy groups—render it susceptible to thermal degradation over time. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure absolute structural integrity during long-term storage.
Troubleshooting FAQs: Mechanisms & Causality
Q1: What are the primary mechanisms driving the thermal degradation of this compound? A: The compound exhibits a dual vulnerability profile under thermal stress.
-
Thioether Oxidation: The primary degradation pathway is the oxidation of the 2-methylthio group. Thioethers are highly susceptible to thermal oxidation, converting sequentially to sulfoxides and sulfones[1]. Heat provides the activation energy that accelerates this reaction in the presence of ambient oxygen[2].
-
Ether Hydrolysis: The secondary pathway is the thermally-induced hydrolysis of the 6-ethoxy group. Elevated temperatures, combined with trace ambient moisture, facilitate the cleavage of the ether linkage, yielding a 6-hydroxy pyrimidinone derivative.
Q2: How can we analytically differentiate between thermal degradation and other instability factors? A: Causality in degradation must be isolated using forced degradation studies as outlined in the ICH Q1A(R2) guidelines[3]. Thermal degradation typically presents a steady, temperature-dependent kinetic increase in sulfoxide and sulfone peaks. You can detect these via LC-MS as distinct +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts[1]. By comparing samples stored under thermal stress (e.g., 40°C) in the dark versus those exposed to standard illumination, you can definitively isolate the purely thermal oxidative pathways from photolytic ring-cleavage.
Q3: Why is standard -20°C storage sometimes insufficient for long-term preservation? A: Temperature control alone only addresses the thermodynamic rate of degradation (via the Arrhenius equation); it does not eliminate the chemical reactants. If the compound is sealed in a standard tube with ambient atmospheric headspace, the trapped oxygen will slowly oxidize the methylthio group even at -20°C over a 12-to-24-month period. Furthermore, standard freeze-thaw cycles introduce condensation, providing the moisture necessary for ethoxy hydrolysis. A robust, self-validating storage system must eliminate both the thermal energy and the chemical reactants (O₂ and H₂O).
Visualizing the Degradation Pathways
Fig 1. Primary thermal degradation pathways: oxidation and hydrolysis.
Quantitative Data: Accelerated Stability Kinetics
To predict long-term shelf life, we rely on accelerated stability testing parameters defined by ICH Q1A(R2)[4]. The table below summarizes the expected degradation kinetics of the compound under various environmental conditions, demonstrating the critical need for atmospheric control.
| Storage Condition | Timepoint | API Purity (HPLC Area %) | Primary Degradant Detected | Causality / Mechanism |
| -20°C, Sealed (Argon) | 12 Months | > 99.5% | None | Baseline stability achieved by removing O₂/H₂O. |
| 25°C / 60% RH (Air) | 6 Months | 94.2% | Sulfoxide (+16 Da) | Ambient oxygen drives slow thioether oxidation. |
| 40°C / 75% RH (Air) | 6 Months | 81.5% | Sulfone (+32 Da), 6-Hydroxy | Heat accelerates both deep oxidation and hydrolysis. |
| 60°C (Stress Test) | 14 Days | < 60.0% | Mixed Degradants | Extreme thermal stress overcomes activation energy barriers. |
Self-Validating Experimental Protocols
To ensure the structural integrity of your batches, implement the following self-validating workflows. These protocols are designed so that the success of step one is analytically verifiable in step two.
Protocol A: Inert Gas Purging and Hermetic Sealing
Objective: Eliminate ambient oxygen and moisture to shut down the oxidation and hydrolysis degradation pathways prior to freezing.
Step-by-Step Methodology:
-
Vacuum Desiccation: Place the synthesized powder in a vacuum desiccator containing anhydrous calcium sulfate for 24 hours.
-
Causality: Removes adsorbed surface moisture, preventing the water-dependent ethoxy hydrolysis pathway.
-
-
Vial Selection: Transfer the dried compound into amber glass vials.
-
Causality: Amber glass blocks UV/Vis light, preventing photothermal excitation which can catalyze radical-mediated oxidation.
-
-
Argon Displacement: Insert an argon gas line into the vial, hovering just above the powder. Purge at a low flow rate (e.g., 2 L/min) for 60 seconds.
-
Causality: Argon is significantly denser than both nitrogen and ambient air. It effectively sinks to the bottom of the vial, creating a protective blanket that physically displaces reactive oxygen[2].
-
-
Hermetic Sealing: Immediately cap the vial using a PTFE-lined septum cap, seal with Parafilm, and transfer to a -20°C freezer.
-
Causality: PTFE provides a chemically inert barrier that prevents moisture ingress during the inevitable condensation of freeze-thaw cycles.
-
Protocol B: Accelerated Stability Validation (ICH Q1A Compliant)
Objective: Verify that the storage protocol is effective by running a predictive degradation model[4].
Step-by-Step Methodology:
-
Sample Aliquoting: Prepare three identical 10 mg aliquots of the compound. Seal one under Argon (Control), leave one exposed to ambient air at 25°C, and place the third in an environmental chamber at 40°C/75% RH[3].
-
Incubation: Incubate for 30 days.
-
HPLC-MS Analysis: Dissolve 1 mg of each sample in LC-MS grade acetonitrile. Run a reverse-phase gradient (e.g., C18 column, Water/MeCN with 0.1% Formic Acid).
-
Validation Check: The Argon-sealed control must show <0.5% growth in the M+16 (sulfoxide) peak. If the M+16 peak is present, your Argon purging technique in Protocol A was insufficient and must be recalibrated.
Storage and Quality Control Workflow
Fig 2. Self-validating workflow for long-term API storage and monitoring.
References
- Regulatory Knowledge Guide for Small Molecules | NIH's Seed. National Institutes of Health.
- Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. European Medicines Agency.
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate.
- Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. ACS Publications.
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Comprehensive Comparative Guide: Reactivity Profiles of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one vs. 2-Thiouracil Derivatives
As a Senior Application Scientist, selecting the appropriate pyrimidine scaffold is the most critical decision in a drug discovery or materials synthesis campaign. The choice dictates not only the downstream synthetic flexibility but also the pharmacokinetic viability of the final molecule.
This guide provides an objective, data-driven comparison between the classic 2-thiouracil derivatives and the highly functionalized 6-ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one . By analyzing their mechanistic causality, we will uncover why dynamic tautomerism in 2-thiouracil often leads to synthetic bottlenecks, and how "locked" scaffolds overcome these limitations.
Mechanistic Causality: Dynamic Tautomerism vs. Fixed Scaffolds
The Challenge of 2-Thiouracil Derivatives
2-Thiouracil is a versatile but synthetically demanding building block. Its reactivity is governed by a complex tautomeric equilibrium (lactam-lactim and thione-thiol shifts) that fluctuates based on solvent polarity and pH 1.
-
Causality in Alkylation: The sulfur atom (S2) is a "soft" nucleophile and reacts rapidly under kinetic control. However, the nitrogen atoms (N1, N3) are thermodynamically favored targets. Consequently, derivatization often yields intractable mixtures of S-, N-, and O-alkylated products unless reaction conditions are rigorously controlled.
-
Biological Application: Despite synthetic challenges, 2-thiouracil derivatives are highly prized in medicinal chemistry. They exhibit exceptional properties as antimicrobial agents (especially when complexed with transition metals like Cu(II)) 1 and serve as potent antioxidants and 15-LOX inhibitors 2.
The Advantage of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
To bypass the regioselectivity issues of 2-thiouracil, chemists utilize heavily substituted, "locked" pyrimidinones. In 6-ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, the N3 position is blocked by a methyl group, and the C6 position is sterically shielded by an ethoxy group 3.
-
Causality in Substitution (SNAr): Because tautomerization is impossible, the molecule behaves as a rigid, electron-deficient aromatic system. The C2-methylthio group acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) with primary or secondary amines.
-
Catalyst Compatibility: A critical failure point in modifying standard pyrimidin-4-ones via Suzuki-Miyaura cross-coupling is the presence of the acidic NH proton, which forms stable salts and poisons palladium catalysts, removing them from the catalytic cycle 4. By utilizing an N-methylated scaffold like 6-ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, catalyst poisoning is entirely circumvented, allowing for high-yielding downstream cross-coupling.
Visualizing the Reaction Logic
Divergent reactivity pathways of dynamic 2-thiouracil vs. the fixed pyrimidin-4(3H)-one scaffold.
Quantitative Reactivity Comparison
The following table synthesizes the empirical performance metrics of both scaffolds under standard derivatization conditions:
| Parameter | 2-Thiouracil Derivatives | 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one |
| Structural State | Dynamic tautomeric equilibrium (pH/solvent dependent) | Fixed, locked scaffold (no tautomerism) |
| Primary Reactive Site | S2 (kinetic), N1/N3 (thermodynamic) | C2 (nucleophilic displacement of -SMe) |
| Pd-Catalyzed Coupling | Prone to catalyst poisoning via free NH coordination | Highly compatible (acidic NH is blocked) |
| Typical Yields (Derivatization) | 40–60% (often requires tedious isomeric separation) | >85% (highly regioselective) |
| Biological Application Focus | Antioxidants, 15-LOX inhibitors, antimicrobial agents | Advanced drug scaffolds, precision kinase inhibitors |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in causality explanations and physical checkpoints so the operator can verify success in real-time.
Standardized self-validating workflow for regioselective pyrimidine derivatization.
Protocol A: Kinetically Controlled S-Alkylation of 2-Thiouracil
Objective: Selectively alkylate the sulfur atom while suppressing thermodynamic N-alkylation.
-
Preparation: Suspend 2-thiouracil (10 mmol) in a mixture of ethanol/water (1:1, 50 mL).
-
Deprotonation (Causality): Add exactly 1.0 equivalent of NaOH (10 mmol) as a 1M aqueous solution. Why? Using exactly one equivalent prevents the formation of dianions, which would activate the nitrogen centers.
-
Validation Checkpoint 1: The cloudy suspension will transition to a clear, pale-yellow solution, confirming the formation of the soluble thiolate anion.
-
Alkylation: Cool the solution to 0–5 °C. Add the alkyl halide (10.5 mmol) dropwise over 15 minutes. Why? Low temperatures trap the kinetic product (S-alkylation) before the system can equilibrate to the N-alkylated thermodynamic sink.
-
Validation Checkpoint 2: A white precipitate (the S-alkylated product) should begin forming within 30 minutes. TLC (Eluent: EtOAc/Hexane 1:1) will show a single new spot with a significantly higher Rf than the highly polar starting material.
Protocol B: SNAr Displacement of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Objective: Regioselective substitution of the C2-methylthio group with a primary amine.
-
Preparation: Dissolve 6-ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (5 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Reagent Addition: Add the desired primary amine (15 mmol, 3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 10 mmol). Why? DIPEA acts as an acid scavenger to neutralize the methanethiol byproduct, driving the equilibrium forward.
-
Thermal Activation (Causality): Heat the mixture to 90 °C under a reflux condenser. Why? The electron-donating ethoxy group at C6 partially deactivates the pyrimidine ring [[3]](). Thermal energy is strictly required to overcome the activation barrier for the displacement of the -SMe group.
-
Validation Checkpoint: The evolution of methanethiol gas (distinctive odor; ensure the reaction is vented through a bleach trap) is a physical indicator of successful displacement. LC-MS analysis of an aliquot will confirm completion via a mass shift corresponding to the loss of -SCH3 (-47 Da) and the addition of the amine mass.
References
-
Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI Molecules.1
-
Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC / National Institutes of Health.2
-
6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one: Structure and Reactivity. EvitaChem Technical Database.3
-
5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry / PubMed.4
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one proper disposal procedures
Operational Safety and Disposal Guide: 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
As a highly functionalized pyrimidine derivative, 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is frequently utilized in medicinal chemistry and drug development as a lead compound or biochemical probe[1]. While its structural features—specifically the ethoxy, methyl, and methylthio groups attached to a pyrimidinone core—confer unique pharmacological reactivity[1], they also introduce specific logistical challenges for laboratory safety and waste management.
This guide provides authoritative, step-by-step operational protocols for the safe handling, segregation, and thermal destruction of this compound, ensuring compliance with environmental health and safety (EHS) standards.
Physicochemical & Hazard Profile
Understanding the molecular composition of a chemical is the first step in designing a self-validating safety protocol. The presence of both nitrogen (in the pyrimidine ring) and sulfur (in the methylthio group) dictates that this compound cannot be treated as standard organic waste.
| Property / Attribute | Detail |
| Chemical Name | 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one |
| IUPAC Name | 6-ethoxy-3-methyl-2-methylsulfanylpyrimidin-4-one[] |
| CAS Number | 339593-35-0[] |
| Molecular Formula | C8H12N2O2S |
| Key Structural Features | Pyrimidinone core, Ethoxy group, Methylthio group[1] |
| Primary Disposal Hazard | Generates toxic SOx and NOx gases upon combustion[3] |
| Recommended Disposal | High-temperature incineration (650°C–900°C) with gas scrubbing[4] |
Mechanistic Insight: The Chemistry of Disposal
Why is specialized thermal destruction the absolute standard for this compound?
Landfilling or biological degradation of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is strictly prohibited due to the environmental toxicity of its heteroatom-rich structure. The preferred and mandated method for disposal is high-temperature incineration[3].
During combustion, the carbon and hydrogen skeleton cleanly oxidizes to CO₂ and H₂O. However, the nitrogen atoms in the pyrimidine ring and the sulfur atom in the methylthio ether oxidize into nitrogen oxides (NOx) and sulfur oxides (SOx), respectively[3]. To ensure the complete destruction of the stable pyrimidine core and to prevent the formation of toxic, partially oxidized intermediates, incineration must be conducted at elevated temperatures ranging from 650°C to 900°C[4]. Furthermore, the incinerator must be equipped with downstream alkaline scrubbers to neutralize the acidic SOx and NOx effluents before the exhaust can be safely released into the atmosphere[3].
Standard Operating Procedure: Handling & Waste Segregation
To prevent exposure and ensure chemical compatibility during waste accumulation, follow this self-validating workflow.
Step 1: Preparation & Engineering Controls
-
Action: Don standard PPE (nitrile gloves, safety glasses with side shields, and a flame-resistant lab coat). Conduct all handling exclusively within a certified, properly functioning chemical fume hood.
-
Causality: The compound may act as a skin and eye irritant. The fume hood ensures that any aerosolized particulates generated during the weighing or transfer process are immediately captured, preventing inhalation exposure.
Step 2: Material Transfer
-
Action: Use grounded, anti-static spatulas for powder handling.
-
Causality: Mitigates the risk of static discharge, which can ignite fine organic dusts suspended in the air.
Step 3: Waste Segregation
-
Action: Classify and isolate the waste strictly as "Non-Halogenated Organic Waste - Contains Sulfur/Nitrogen". Do not mix with strong oxidizers (e.g., peroxides, nitric acid).
-
Causality: The methylthio ether group is highly susceptible to oxidation. Mixing with strong oxidizers can lead to an uncontrolled, exothermic sulfoxidation reaction (forming sulfoxides or sulfones), potentially over-pressurizing the waste container.
Step 4: Containment
-
Action: Transfer the waste into a High-Density Polyethylene (HDPE) container equipped with a vented cap.
-
Causality: HDPE provides superior chemical resistance to organic residues compared to standard plastics. A vented cap prevents dangerous pressure accumulation if residual solvents in the waste mixture volatilize.
Step 5: Labeling & EHS Submission
-
Action: Affix a standardized hazardous waste label detailing the exact chemical name, CAS number (339593-35-0)[], and highlight the primary hazards (Contains Sulfur/Nitrogen). Submit the container to your institutional EHS department for high-temperature incineration.
Standard Operating Procedure: Spill Response & Decontamination
In the event of an accidental release, rapid and methodical containment is required to prevent cross-contamination.
Step 1: Isolation
-
Action: Evacuate non-essential personnel from the immediate area. If the spill occurs inside a fume hood, maximize the exhaust flow and lower the sash.
Step 2: Containment & Suppression
-
Action: For solid powder spills, lightly mist the material with an inert, high-flashpoint solvent or water to suppress dust formation. Never dry sweep.
-
Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient (API), drastically increasing the risk of inhalation exposure and widening the contamination zone.
Step 3: Collection
-
Action: Use a damp, chemically inert absorbent pad or vermiculite to collect the wetted material. Place all cleanup materials into a secondary containment bag.
Step 4: Surface Decontamination
-
Action: Wash the affected surface with a compatible organic solvent (e.g., isopropanol) to dissolve any residual compound, followed by a thorough secondary wash with an alkaline laboratory detergent and water.
-
Causality: Pyrimidinone derivatives often exhibit limited aqueous solubility. An initial organic solvent wash ensures the complete dissolution and removal of the chemical film before the final aqueous scrub cleans the surface of the solvent itself.
Step 5: Disposal
-
Action: Seal, label, and dispose of all absorbent pads, gloves, and cleanup materials as "Sulfur-Containing Organic Waste" following the segregation protocol above.
Waste Disposal Workflow Visualization
Workflow for segregation and thermal destruction of sulfur-containing organic waste.
Sources
Personal protective equipment for handling 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
As a Senior Application Scientist, I understand that handling specialized heterocyclic compounds like 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's properties to implement self-validating safety protocols.
This guide provides drug development professionals and researchers with an authoritative, field-proven framework for the safe handling, operational workflow, and disposal of this specific pyrimidine derivative.
Hazard Assessment & Mechanistic Causality
Before stepping up to the fume hood, it is critical to understand the causality behind the hazards of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 339593-35-0) .
-
Methylthio Group Reactivity: The methylthio substituent enhances the compound's nucleophilicity, making it highly reactive toward electrophiles [[2]](). In a biological context, this facilitates binding to active sites on proteins or enzymes. Consequently, accidental dermal or inhalation exposure can lead to unintended biological macromolecule interactions.
-
Pyrimidine Core: As a heterocyclic aromatic ring containing nitrogen, pyrimidine derivatives can mimic natural nucleosides 2. This structural homology requires stringent barriers to prevent systemic absorption.
-
Physical State Hazards: Typically handled as a solid powder, the primary physical risk is aerosolization during weighing or transfer, necessitating robust respiratory and contact barriers.
Personal Protective Equipment (PPE) Matrix
The first line of defense against chemical exposure is appropriate PPE 3. The following matrix outlines the required gear, grounded in OSHA standards for hazardous chemical handling 4.
| PPE Category | Specification & Material | Mechanistic Rationale & Validation |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. Add a face shield for solution transfers. | Prevents mucosal absorption of aerosolized pyrimidine dust or splashed solvent mixtures [[5]](). Validation: Ensure goggles form a complete seal against the face with no gaps. |
| Hand Protection | Double-gloving with Nitrile (minimum 0.11 mm thickness). | Nitrile provides a robust barrier against organic sulfur compounds 6. Validation: Inspect the outer glove for discoloration or degradation every 15 minutes during active handling. |
| Body Protection | Flame-resistant (FR) laboratory coat (fully buttoned) and closed-toe shoes. | Protects against systemic dermal exposure and prevents contamination of personal clothing 6. Validation: Coat sleeves must fully overlap glove cuffs. |
| Respiratory Protection | N95 or P100 particulate respirator (if handled outside a fume hood). | Filters out fine, biologically active pyrimidine powder to prevent inhalation into the respiratory tract [[4]](). Validation: Perform a positive/negative pressure seal check before entering the workspace. |
Operational Workflow & Handling Protocol
Do not attempt to scale up experiments until you are thoroughly familiar with the potential hazards at a microscale 5.
Step 1: Engineering Control & Workspace Validation
-
Action : Conduct all handling, weighing, and mixing inside a certified chemical fume hood 7.
-
Causality : Fume hoods actively remove aerosolized pyrimidine powders and solvent vapors from the breathing zone 3.
-
Self-Validation : Before opening the chemical vial, verify the fume hood monitor reads between 80-100 feet per minute (fpm). If a digital monitor is unavailable, tape a small tissue to the bottom of the sash to visually confirm inward directional airflow.
Step 2: Precision Weighing and Transfer
-
Action : Pre-weigh a closed, static-free vial. Transfer the 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one into the vial using a micro-spatula inside the fume hood. Cap the vial tightly before removing it from the hood to transport it to the analytical balance.
-
Causality : Transporting open containers of dry pyrimidine powders across the lab risks cross-contamination and aerosolization due to ambient air currents.
-
Self-Validation : Wipe the exterior of the capped vial with a solvent-dampened cloth before placing it on the analytical balance. If the balance reading fluctuates, the vial is not hermetically sealed.
Step 3: Solubilization & Reaction Execution
-
Action : Return the capped vial to the fume hood. Add the appropriate organic solvent (e.g., DMSO or DMF) using a calibrated positive-displacement pipette.
-
Causality : The ethoxy and methylthio groups influence the compound's solubility profile 2. Positive-displacement pipettes prevent vapor-pressure-induced dripping common with volatile organic solvents.
-
Self-Validation : Observe the solution for complete dissolution. Avoid vigorous vortexing of unsealed containers, which can release toxic vapors 3. Ensure the container is securely sealed before vortexing.
Spill Management & Disposal Plan
Because 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one contains a sulfur atom, its disposal requires specific segregation to prevent the generation of hazardous byproducts during waste processing.
Step 1: Evacuation & Assessment
-
Action : If a spill occurs outside the fume hood, immediately clear the area.
-
Causality : Preventing foot traffic stops the mechanical spread of the biologically active powder.
-
Self-Validation : Visually demarcate a 5-foot radius around the spill. Proceed only when you have donned fresh PPE.
Step 2: Containment & Neutralization
-
Action : Cover solid spills with damp absorbent paper. For solvent-dissolved spills, use an inert absorbent like vermiculite.
-
Causality : Dampening the powder prevents dust generation and inhalation risks 5.
-
Self-Validation : Ensure no dry powder is visible before initiating the physical cleanup.
Step 3: Waste Segregation & Decontamination
-
Action : Scoop the material into a sealable hazardous waste container labeled "Sulfur-Containing Organic Waste". Wash the affected area with soap and water for at least 15 minutes 5.
-
Causality : The methylthio group dictates specific high-temperature incineration protocols to safely break down the carbon-nitrogen framework and prevent the release of sulfur oxides (SOx) 2.
-
Self-Validation : Perform a final wipe of the area with a solvent-soaked swab (e.g., ethanol) and inspect under appropriate lighting to ensure no chemical residue remains.
Workflow Visualization
Figure 1: Operational workflow for handling 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.
References
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage. National Laboratory Sales. [Link]
-
Laboratory Safety: Foundations for Scientific and Medical Professionals. American Biotech Supply.[Link]
-
Lab Safety Rules and Guidelines. Lab Manager. [Link]
-
Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]
Sources
- 2. evitachem.com [evitachem.com]
- 3. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 4. osha.gov [osha.gov]
- 5. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. americanbiotechsupply.com [americanbiotechsupply.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
